Diethylamine salicylate

説明

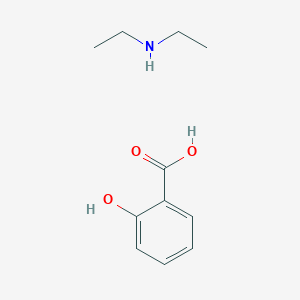

Structure

2D Structure

特性

IUPAC Name |

N-ethylethanamine;2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C4H11N/c8-6-4-2-1-3-5(6)7(9)10;1-3-5-4-2/h1-4,8H,(H,9,10);5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMKRAUEFASZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC.C1=CC=C(C(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963183 | |

| Record name | 2-Hydroxybenzoic acid--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4419-92-5 | |

| Record name | Diethylamine salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4419-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxybenzoic acid--N-ethylethanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethylammonium salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYLAMINE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V7PT38BJU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Diethylamine Salicylate

Synthetic Routes and Reaction Mechanisms

The synthesis of Diethylamine (B46881) Salicylate (B1505791), a salt formed from the reaction of salicylic (B10762653) acid and diethylamine, is accomplished through several methodologies. These methods primarily center on acid-base neutralization or amine exchange reactions, which can be adapted to optimize for yield, purity, and industrial scalability.

Direct Neutralization in Aqueous Media

The most prevalent and well-documented method for producing Diethylamine Salicylate is the direct acid-base neutralization of salicylic acid with diethylamine, often in an aqueous solution. google.com This exothermic reaction involves the combination of the acidic salicylic acid with the basic diethylamine to form the diethylammonium (B1227033) salicylate salt. Careful control of the reaction is necessary to ensure the formation of a pure product.

Achieving the correct stoichiometric balance is a critical factor for maximizing the purity and yield of this compound. The reaction necessitates a 1:1 molar ratio of salicylic acid to diethylamine to ensure complete salt formation. google.com This prevents residual unreacted starting materials that could compromise the quality of the final product. In a typical laboratory or industrial setting, approximately 138.12 g (1 mole) of salicylic acid is reacted with 101.19 g (1 mole) of diethylamine. expertmarketresearch.com A critical control parameter to confirm the complete formation of the salt is maintaining the pH of the reaction mixture between 6.8 and 7.2.

Temperature and reaction time are crucial parameters that must be optimized to drive the reaction to completion while avoiding thermal decomposition of the product. The reaction is generally heated to achieve a sufficient rate. Research indicates an optimal temperature is around 100°C, with a reaction time of approximately 20 to 30 minutes under agitation. google.comexpertmarketresearch.com Operating at temperatures below 80°C may lead to an incomplete neutralization, whereas temperatures exceeding 110°C create a risk of thermal decomposition of the newly formed salt. Industrial-scale production has demonstrated a 98% conversion rate within 25 minutes at 105°C.

| Parameter | Value/Range | Rationale/Notes |

|---|---|---|

| Molar Ratio (Salicylic Acid:Diethylamine) | 1:1 | Ensures complete neutralization and product purity. google.com |

| Optimal Temperature | ~100°C (Range: 80°C - 110°C) | Balances reaction rate with prevention of thermal decomposition. |

| Reaction Time | 20 - 30 minutes | Sufficient for reaction completion under optimal temperature and agitation. google.comexpertmarketresearch.com |

| pH Control | 6.8 - 7.2 | Confirms complete salt formation. |

The choice of solvent significantly influences the reaction and the subsequent crystallization and purification of this compound. While water is a common solvent for the neutralization reaction, the process can also be performed in a non-aqueous solvent that does not dissolve the resulting salt. google.com For instance, when chloroform (B151607) is used as the solvent, the this compound precipitates as it is formed. google.com

Sodium Salicylate Amine Exchange Protocols

An alternative synthetic route involves an amine exchange reaction starting from sodium salicylate. google.com This approach can be advantageous as it avoids the direct handling of salicylic acid. Variations of this method include reacting the sodium salt of salicylic acid with the chloride of the amine (diethylamine hydrochloride). google.com Another protocol involves reacting sodium salicylate with diethylamine in ethanol (B145695) at 60°C, which can achieve yields over 85%; the sodium chloride byproduct is then removed by filtration.

A specific amine exchange protocol involves reacting sodium salicylate with diethylamine in the presence of benzyl (B1604629) chloride. This synthesis requires heating the mixture to a high temperature, between 130°C and 140°C, for an extended period of 17 hours. Following the reaction, the product is purified via vacuum distillation. In this specific high-temperature process, benzyl chloride is considered an essential reagent, though its precise role as a catalyst is not explicitly defined in the available literature.

| Reactants | Reagent/Catalyst | Temperature | Time | Purification Method |

|---|---|---|---|---|

| Sodium Salicylate, Diethylamine | Benzyl Chloride | 130°C - 140°C | 17 hours | Vacuum Distillation |

| Sodium Salicylate, Diethylamine | None specified | 60°C | Not specified | Filtration of NaCl byproduct |

| Sodium Salicylate | Diethylamine Hydrochloride | Not specified | Not specified | Not specified google.com |

Esterification Approaches

While this compound is a salt formed from an acid and a base, the principles of esterification are relevant to the broader context of synthesizing salicylate derivatives. Esterification of salicylic acid, for instance, involves reacting its carboxylic acid group with an alcohol in the presence of an acid catalyst. ma.eduuomustansiriyah.edu.iq This reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed. ma.eduuomustansiriyah.edu.iq

A common laboratory-scale synthesis of a salicylate ester, methyl salicylate, involves heating salicylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid. ma.eduuomustansiriyah.edu.iq The reaction mixture is typically refluxed for a period to ensure completion. google.com

In the context of this compound, a variation of the synthesis involves reacting sodium salicylate with diethylamine in the presence of benzyl chloride at elevated temperatures (130°C to 140°C) for an extended period.

| Reactants | Reagents/Conditions | Product |

| Salicylic Acid, Diethylamine | Water, 100°C, 20-30 minutes | This compound |

| Sodium Salicylate, Diethylamine | Benzyl Chloride, 130-140°C, 17 hours | This compound |

| Salicylic Acid, Diethylamine | Chloroform | This compound (precipitate) |

Purification and Isolation Techniques

Following the synthesis of this compound, purification and isolation are critical steps to obtain a product of high purity. Common techniques employed include recrystallization, vacuum distillation, centrifugation, and drying.

Recrystallization Methods (e.g., using Acetone)

Recrystallization is a fundamental technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and impurities in a particular solvent at different temperatures. qu.edu.iq For this compound, suitable solvents for recrystallization include water and alcohol. google.com The process generally involves dissolving the impure compound in a minimum amount of a hot solvent, filtering the hot solution to remove any insoluble impurities, and then allowing the solution to cool, which leads to the formation of crystals of the purified compound. qu.edu.iq These crystals are then separated from the remaining liquid (mother liquor). qu.edu.iq

While acetone (B3395972) is a common solvent for recrystallization of organic compounds, specific details on its use for this compound are not extensively documented in the provided search results. However, the general principles of recrystallization would apply. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be very soluble or insoluble at all temperatures. qu.edu.iq

Vacuum Distillation in Synthetic Pathways

Vacuum distillation is a purification technique used for compounds that are thermally unstable or have high boiling points at atmospheric pressure. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at a lower temperature and preventing decomposition.

In one of the synthetic routes for this compound, specifically the reaction of sodium salicylate with diethylamine in the presence of benzyl chloride, the resulting product is purified by vacuum distillation. This method is also employed in the synthesis of related compounds like methyl salicylate, where after the initial reaction and neutralization, the final product is isolated and purified by distillation under reduced pressure (15-20 mmHg) at a temperature of 112-117 °C. google.com

Centrifugation and Drying Processes

After crystallization, the purified crystals of this compound need to be separated from the solvent and dried. Centrifugation is a common industrial method for separating solids from liquids. The slurry of crystals and solvent is spun at high speed, forcing the liquid through a filter while the solid crystals are retained.

Following separation, the crystals are typically dried to remove any residual solvent. This can be achieved through various methods, including air drying, oven drying at a controlled temperature, or using a vacuum oven for more sensitive compounds. The final product, this compound, is obtained as white crystals. google.com

Advanced Synthetic Strategies and Novel Derivatizations

Research into the synthesis of this compound and its derivatives continues to evolve, with a focus on improving efficiency, sustainability, and exploring novel applications.

Exploration of Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net While specific studies detailing the application of green chemistry principles to the synthesis of this compound are not prevalent in the provided results, the principles can be applied to the synthesis of its precursor, salicylic acid.

Development of Analogues with Modified Physicochemical Properties

The development of analogues of salicylic acid, the core component of this compound, is a key strategy for modifying its physicochemical properties to enhance therapeutic potential. Research has focused on creating derivatives, such as esters and bi-aryl analogues, to improve characteristics like biological activity, solubility, and skin permeability.

One area of investigation involves the synthesis of new ester analogues of salicylic acid to improve its action as a cyclooxygenase (COX) inhibitor. In one study, twelve new ester analogues were synthesized, with some compounds showing significantly higher COX-2 inhibitory activity than aspirin (B1665792). For instance, the most potent inhibitor, designated MEST1, demonstrated an IC₅₀ value of 0.048 μM, which is substantially lower than that of aspirin (IC₅₀: 2.60 μM), indicating a much higher potency. This enhancement is attributed to the specific chemical modifications made to the parent salicylic acid structure.

Another approach involves the creation of bi-aryl analogues to modulate activity related to endoplasmic reticulum (ER) stress. In these studies, palladium-catalyzed cross-coupling reactions are used to synthesize these more complex structures. It was found that the spatial arrangement of the aromatic rings is crucial; compounds that create a specific dihedral angle between the aryl group and the salicylate moiety generally show increased activity. One particular compound, 16e, demonstrated activity almost 6-fold better than the control, 3-hydroxynaphthoic acid (3-HNA) nih.gov.

The modification of physicochemical properties also directly impacts the transdermal penetration of salicylates. Studies have evaluated aqueous solubilities and partition coefficients for various salicylate derivatives to understand their skin permeability. Research has shown a correlation between the physicochemical properties of salicylates and their pharmacokinetic parameters in vitro. For example, the addition of polyethylene (B3416737) glycol (PEG 400) to water was found to increase the partition coefficients of salicylate salts, while reducing those of salicylate esters and salicylic acid itself.

| Compound | Type | IC₅₀ (μM) |

|---|---|---|

| Aspirin | Reference | 2.60 |

| MEST1 | Ester Analogue | 0.048 |

Stereochemical Control in Synthesis of Salicylate Derivatives

Stereochemical control is a critical consideration in the synthesis of complex pharmaceutical compounds where the three-dimensional arrangement of atoms can significantly influence biological activity. While this compound itself is an achiral salt formed from achiral precursors (salicylic acid and diethylamine), the principles of stereocontrolled synthesis become paramount when developing more complex, chiral derivatives of salicylic acid.

The introduction of stereocenters into a salicylate derivative necessitates the use of asymmetric synthesis techniques to selectively produce a desired stereoisomer (enantiomer or diastereomer). This is important because different stereoisomers of a drug can have vastly different pharmacological effects.

One method to achieve stereochemical control is by coupling the salicylic acid moiety with a chiral auxiliary. For example, researchers have synthesized novel salicylic acid-based 1,3,4-oxadiazole (B1194373) derivatives by coupling them with chiral oxazolidinones researchgate.netamrita.edu. The chiral oxazolidinone acts as a template, directing the formation of new stereocenters in a predictable manner. After the desired stereochemistry is established, the auxiliary can be removed.

General strategies in asymmetric synthesis are also applicable to the development of chiral salicylate derivatives. These include:

Asymmetric Hydrogenation: This technique uses a chiral catalyst, such as one containing the BINAP ligand, to add hydrogen atoms across a double bond from a specific direction, creating a chiral center with a preference for one enantiomer pharmaguideline.com. This is a common method for producing non-steroidal anti-inflammatory drugs like Naproxen pharmaguideline.com.

Asymmetric Dihydroxylation: This method introduces two hydroxyl groups across a double bond using a catalyst system that includes a chiral ligand, often derived from alkaloids pharmaguideline.com. This creates two adjacent stereocenters with a high degree of stereoselectivity.

Analytical Chemistry of Diethylamine Salicylate

Spectroscopic Characterization in Research

Spectroscopic methods are fundamental in the analysis of diethylamine (B46881) salicylate (B1505791), offering non-destructive and highly informative data regarding its molecular structure and concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H-NMR) and carbon (¹³C-NMR). azooptics.comslideshare.net For diethylamine salicylate, NMR confirms the presence and connectivity of both the diethylamine and salicylate components. nih.gov

The ¹H-NMR spectrum provides signals corresponding to the distinct protons in the molecule. thermofisher.com The aromatic protons of the salicylate ring typically appear in the downfield region (approx. 6.5-8.0 ppm), with their specific chemical shifts and splitting patterns revealing the substitution pattern on the ring. The protons of the diethylamine moiety, specifically the methylene (B1212753) (-CH2-) and methyl (-CH3) groups, resonate in the upfield region. The integration of these signals provides the relative ratio of protons, confirming the stoichiometry of the salt. thermofisher.com

¹³C-NMR spectroscopy complements the proton data by providing signals for each unique carbon atom in the molecule. nih.govnih.gov This includes the carboxyl carbon, the phenolic carbon, and the aromatic carbons of the salicylate ring, as well as the methylene and methyl carbons of diethylamine. nih.govnih.gov While specific chemical shift data from dedicated research studies on this compound is not extensively published in readily available literature, typical chemical shift ranges for the constituent parts can be predicted based on established NMR databases and studies on similar salicylate derivatives. srce.hrfarmaceut.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound This table is generated based on typical chemical shift values for the functional groups present and serves as an illustrative guide.

| Nucleus | Functional Group ( moiety) | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H-NMR | Aromatic (Salicylate) | 6.5 - 8.0 |

| Aliphatic (Diethylamine) | 1.0 - 3.5 | |

| ¹³C-NMR | Carbonyl (Salicylate) | 170 - 180 |

| Aromatic (Salicylate) | 110 - 160 | |

| Aliphatic (Diethylamine) | 10 - 50 |

Electronic Absorption Spectroscopy for Quantitative Determination

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a widely used technique for the quantitative analysis of compounds in solution. iajps.com

UV-Vis spectrophotometry is a straightforward and robust method for determining the concentration of this compound in various formulations. The method relies on the Beer-Lambert law, which states a linear relationship between the absorbance of a solution and the concentration of the absorbing species. researchgate.netslideshare.net this compound exhibits a characteristic maximum absorbance (λmax) in the UV region, which can be utilized for its quantification. For instance, in one study, the λmax was identified at 295 nm, and this wavelength was used to measure the concentration of the drug released from a topical formulation. psu.edu Another study determined salicylic (B10762653) acid, a component of the salt, by monitoring its absorbance at 297 nm after sorption on a solid support. nih.gov The precise λmax can vary slightly depending on the solvent used.

When this compound is present in a mixture with other compounds whose spectra overlap, simple UV-Vis spectrophotometry is insufficient. In such cases, chemometric methods like Partial Least-Squares (PLS) regression are employed. researchgate.netnih.govmdpi.com PLS is a multivariate calibration technique that can resolve complex mixtures by correlating the full spectral data with the concentrations of the components. acs.orgresearchgate.net

A study successfully developed a PLS-2 method for the simultaneous determination of this compound (DAS) and escin (B49666) (ES) in pharmaceutical preparations without prior separation. researchgate.net The calibration model was built using standard mixtures with varying concentrations of both compounds, and their absorbance was measured between 200 and 325 nm. researchgate.netresearchgate.net This approach proved to be simple, rapid, and accurate for quantifying both substances in the mixture. researchgate.net

Table 2: Example Parameters for PLS-2 Analysis of this compound (DAS) and Escin (ES) Data sourced from a study on simultaneous determination in pharmaceutical preparations. researchgate.netresearchgate.net

| Parameter | Value |

|---|---|

| Method | Partial Least-Squares (PLS-2) |

| Wavelength Range | 200 - 325 nm |

| Concentration Range (DAS) | 40, 50, 60 µg/cm³ |

| Concentration Range (ES) | 10, 20, 30 µg/cm³ |

| Number of Calibration Samples | 9 |

Derivative spectrophotometry is another technique used to enhance the resolution of overlapping spectral bands, thereby allowing for the quantification of individual components in a mixture. researchgate.net By calculating the first or higher-order derivative of the absorbance spectrum (dA/dλ), minor spectral features can be amplified, and broad bands can be resolved into sharper peaks. This allows for more accurate measurements at zero-crossing points or at the maxima/minima of the derivative spectra.

For example, a first derivative (D1) spectrophotometric procedure was developed for the simultaneous determination of this compound and methyl nicotinate (B505614) in ointments. researchgate.net The study found that this compound could be accurately quantified at 303 nm and 236 nm using this method, achieving mean recoveries of 99.68% and 99.71%, respectively. researchgate.net

Differential Scanning Calorimetry (DSC) for Adsorption and Degradation Studies

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. nih.govavensonline.orgepo.org It is invaluable for studying the thermal properties of materials, including melting points, phase transitions, and degradation.

In the context of this compound, DSC has been used to investigate its physical state and interactions within formulations. A study on the adsorption of this compound onto a cellulosic polymer carrier used DSC to characterize the free drug. psu.edu The analysis revealed a melting point for pure this compound at 42.3°C. psu.edu Furthermore, DSC was used to analyze the polymer-drug combination, which helps in understanding how the drug is adsorbed onto the carrier and provides insights into its thermal stability within the formulation. psu.educnjournals.com Such thermal data is critical for predicting the stability and release characteristics of the final product.

Chromatographic Separations and Quantification

Chromatographic methods provide the necessary selectivity and sensitivity for the analysis of this compound, even in complex matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques, with mass spectrometry (MS) often coupled to these systems for enhanced detection and identification capabilities.

High-Performance Liquid Chromatography (HPLC) for Purity Verification and Impurity Profilingbenchchem.com

HPLC is a cornerstone for the purity assessment of this compound. Reverse-phase HPLC (RP-HPLC) is a standard and widely accepted method for this purpose. It allows for the effective separation of the active ingredient from potential impurities and degradation products.

Developing a robust RP-HPLC method for formulations containing this compound alongside other active ingredients requires careful optimization to achieve adequate separation of all components. For instance, a method was developed for the simultaneous quantification of diclofenac (B195802) diethylamine, methyl salicylate, and capsaicin (B1668287) in a pharmaceutical gel. researchgate.netnih.govnih.gov This highlights the capability of RP-HPLC to handle complex mixtures. The selectivity of an analytical method is its ability to accurately measure an analyte in the presence of interferences such as excipients and degradation products. semanticscholar.org

A study detailing the simultaneous quantification of this compound and methyl nicotinate in ointments demonstrates the utility of HPLC in multi-component analysis. tandfonline.comtandfonline.com The method also proved to be stability-indicating, capable of separating the active ingredients from their degradation products. tandfonline.com The development of such methods is crucial for the quality control of combination drug products. bohrium.com

Interactive Table: RP-HPLC Method for Multi-component Formulation

| Parameter | Diclofenac Diethylamine, Methyl Salicylate, & Capsaicin Analysis researchgate.netnih.govnih.gov | This compound & Methyl Nicotinate Analysis tandfonline.comtandfonline.com |

| Column | Thermo Scientific ACCLAIM™ 120 C18 (4.6 mm × 150 mm, 5 µm) | µ-Bondapack C18 |

| Mobile Phase | Deionized water (pH 3 with phosphoric acid) and acetonitrile (B52724) (35:65 v/v) | 1% aqueous acetic acid and acetonitrile (85:15 v/v) |

| Elution Mode | Isocratic | Isocratic followed by gradient |

| Flow Rate | 0.7 mL/min | 1.7 mL/min |

| Detection | UV at 205 nm | UV at 254 nm |

The composition of the mobile phase is a critical factor in achieving optimal separation in RP-HPLC. drawellanalytical.com For the analysis of this compound, a common approach involves a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol (B129727). pharmaguru.comdpi.com The pH of the aqueous phase is particularly important for ionizable compounds like this compound, as it affects their retention behavior. pharmaguru.co

In many developed methods, an isocratic elution, where the mobile phase composition remains constant throughout the run, is employed for its simplicity and reproducibility. nih.govpharmaguru.co For instance, an optimized method for a multi-component formulation used an isocratic mobile phase of deionized water (acidified to pH 3 with phosphoric acid) and acetonitrile in a 35:65 (v/v) ratio. researchgate.netnih.gov This approach provided good resolution and peak shape for the analytes. nih.gov However, in some cases, a gradient elution may be necessary to resolve all components in a complex mixture, as was done in the analysis of an ointment containing this compound and methyl nicotinate. tandfonline.comtandfonline.com

Selecting the appropriate detection wavelength is crucial for achieving the desired sensitivity and selectivity in HPLC analysis. chromatographyonline.com For this compound, UV detection is commonly used. The optimal wavelength is typically determined by examining the UV spectrum of the compound. chromatographyonline.com

In a study for a multi-component formulation, various wavelengths were tested, and 205 nm was chosen as it provided the best resolution and clear peak separation for all analytes. researchgate.netnih.gov Another method for the simultaneous determination of this compound and methyl nicotinate utilized a detection wavelength of 254 nm. tandfonline.comtandfonline.com The use of a Diode Array Detector (DAD) allows for the acquisition of the entire UV spectrum for each peak, which can aid in peak identification and purity assessment. chromatographyonline.com In the analysis of a pain relief spray containing salicylic acid derivatives, the UV detector was set to 210 nm to achieve the desired sensitivity for all components. mdpi.com

Gas Chromatography (GC) Applications in Salicylate Analysisresearchgate.net

Gas chromatography is another valuable technique for the analysis of salicylates, including the salicylate moiety of this compound. acs.org GC is particularly well-suited for the analysis of volatile and thermally stable compounds. oup.com For the analysis of less volatile compounds like salicylic acid, derivatization is often required to increase their volatility.

A GC method with flame ionization detection (GC-FID) was developed for the simultaneous determination of several active ingredients in topical formulations, including salicylic acid. nih.gov This method demonstrated the capability of GC to analyze both low-boiling and high-boiling components in a single run. oup.comnih.gov In another study, GC was used for the analysis of methyl salicylate vapor in the air, showcasing its application in environmental and exposure monitoring. dtic.mil

Liquid Chromatography–Mass Spectrometry (LC-MS) for Trace Analysisnih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.org This makes it an exceptionally powerful tool for trace analysis, enabling the detection and quantification of compounds at very low concentrations. ut.ee

LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), is highly effective for the analysis of complex biological and environmental samples. wikipedia.orgd-nb.info The technique can provide structural information that aids in the unequivocal identification of analytes. wikipedia.org While specific applications of LC-MS for the trace analysis of this compound are not extensively detailed in the provided context, the general capabilities of the technique suggest its suitability for such purposes, especially in areas like metabolomics and biomarker discovery where high sensitivity is paramount. wikipedia.orgualberta.ca

Electrochemical Methods for this compound Analysis

Electrochemical methods offer a sensitive and often rapid approach for the analysis of electroactive compounds. These techniques measure potential, charge, or current arising from chemical reactions at an electrode-solution interface. saylor.org While specific electrochemical methods dedicated exclusively to this compound are not extensively documented in publicly available research, the electroactive nature of its salicylic acid component allows for the application of various electrochemical techniques for its determination. researchgate.net

The analysis of salicylic acid, and by extension this compound, can be approached using several electrochemical methods. Voltammetric techniques, such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV), are particularly relevant. researchgate.netresearchgate.net These methods involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. For instance, the electro-oxidation of salicylic acid at carbon-based electrodes has been a subject of study. researchgate.net This process typically involves the formation of dihydroxybenzoic acids and polymeric products on the electrode surface. researchgate.net

The development of chemically modified electrodes (CMEs) has enhanced the sensitivity and selectivity of electrochemical analysis for compounds like salicylic acid. For example, electrodes modified with materials such as magnetite nanoparticles (Fe₃O₄) combined with chitosan (B1678972) have been used to improve the determination of salicylic acid. nih.gov The chitosan modification can enhance the adsorption of negatively charged species like the salicylate anion, thereby increasing the analytical signal. nih.gov

Challenges in the electrochemical analysis of salicylic acid include electrode fouling, where the products of the electrochemical reaction, such as polymeric films, adhere to the electrode surface. researchgate.net This passivation can decrease the sensitivity and reproducibility of the measurements. researchgate.net Research has focused on developing methods to clean and regenerate the electrode surface to maintain its activity for accurate and repeatable analysis. researchgate.net

Given that this compound exists as a salt of salicylic acid and diethylamine, electrochemical methods would primarily target the salicylate moiety. The principles and methodologies developed for salicylic acid analysis are, therefore, directly applicable to the quantification of the salicylate component in this compound samples.

Reference Standards and Quality Control in Research

The use of well-characterized reference standards is fundamental to ensuring the accuracy, reliability, and comparability of analytical data in pharmaceutical research and quality control. axios-research.compharmaffiliates.com this compound is available as a characterized chemical compound that serves as a reference standard for various analytical applications. axios-research.comlgcstandards.combiomall.in These standards are essential for method development, validation, and routine quality control testing of pharmaceutical formulations containing this active ingredient. axios-research.comexpertmarketresearch.com

Reference standards for this compound are produced by specialized suppliers and are accompanied by a certificate of analysis that details their identity, purity, and other critical properties. cymitquimica.comlabomersa.com These standards are used to calibrate analytical instruments and to verify the performance of analytical methods. americanpharmaceuticalreview.com

Traceability is a key concept in analytical quality assurance, ensuring that the results of a measurement can be related to a stated reference, usually a national or international standard, through an unbroken chain of comparisons, all having stated uncertainties. edqm.eu For pharmaceutical analysis, traceability to pharmacopeial standards, such as those established by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), is often a regulatory requirement. americanpharmaceuticalreview.comedqm.eu

This compound reference standards are often designated as secondary standards, which are established with reference to and are traceable to the primary pharmacopoeial standards. axios-research.comlabomersa.comamericanpharmaceuticalreview.com This traceability is demonstrated through a comprehensive set of analytical tests that compare the secondary standard to the primary USP or EP reference standard. edqm.eu The certificate of analysis for a secondary standard will typically report the assay value determined against the official pharmacopeial standard, thus documenting the traceability. labomersa.com The use of such traceable secondary standards is recognized by regulatory bodies like the US Food and Drug Administration (FDA) and is a common practice in the pharmaceutical industry as a cost-effective alternative to using primary standards for routine testing. americanpharmaceuticalreview.com

Analytical Method Validation (AMV) is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This compound reference standards are crucial for performing AMV as per the guidelines of the International Council for Harmonisation (ICH). axios-research.comnih.govmdpi.com These standards are used to assess various validation parameters, including accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.comresearchgate.net

Numerous studies have reported the development and validation of analytical methods, primarily High-Performance Liquid Chromatography (HPLC), for the quantification of this compound in pharmaceutical preparations. nih.govresearchgate.netresearchgate.net In these studies, the this compound reference standard is used to prepare calibration standards and quality control samples.

For example, a reverse-phase HPLC (RP-HPLC) method was developed for the simultaneous quantification of diclofenac diethylamine, methyl salicylate, and capsaicin. nih.govresearchgate.net The validation of this method involved using a reference standard to establish key performance characteristics.

Table 1: Example of HPLC Method Validation Parameters for a Related Compound (Diclofenac Diethylamine)

| Validation Parameter | Finding | Reference |

|---|---|---|

| Linearity Range | 0.05–100.0 µg/mL | nih.govresearchgate.net |

| Limit of Detection (LOD) | 0.0038 µg/mL | nih.govresearchgate.net |

| Accuracy (% Recovery) | 97.13–103.94% | nih.gov |

| Intra-day Precision (RSD%) | 0.299% to 2.032% | nih.gov |

| Inter-day Precision (RSD%) | 0.248% to 2.987% | nih.gov |

This table presents data for Diclofenac Diethylamine from a study that also included other active ingredients. The principles of validation are directly applicable to methods for this compound.

Another study focused on the simultaneous determination of escin and this compound in pharmaceutical preparations using a partial least-squares (PLS) multivariate calibration method. researchgate.net The accuracy of this method was confirmed by analyzing synthetic mixtures and real samples, with recoveries found to be in the range of 99.0–106.0%. researchgate.net

The data generated during AMV, using a reliable reference standard, provides documented evidence that the analytical method is accurate, precise, and suitable for the routine analysis of this compound in its intended sample matrix.

Cyclooxygenase (COX) Enzyme Inhibition

Like other non-steroidal anti-inflammatory drugs (NSAIDs), the salicylate portion of this compound exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzyme. patsnap.compatsnap.com This enzyme is a key catalyst in the conversion of arachidonic acid into prostaglandins and other inflammatory mediators. patsnap.compatsnap.comnih.gov

There are two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2. nih.govresearchgate.net COX-1 is constitutively expressed in many tissues, including the gastrointestinal tract and platelets, where it is involved in homeostatic functions such as protecting the gastric mucosa. nih.govderangedphysiology.commedcentral.com In contrast, the COX-2 isoform is typically induced by inflammatory stimuli, and its expression is markedly increased at sites of inflammation. nih.govresearchgate.netderangedphysiology.commedcentral.com

This compound, through its salicylate component, is understood to be a non-selective inhibitor of both COX-1 and COX-2 enzymes. patsnap.com This non-selective action is characteristic of traditional NSAIDs. researchgate.net While salicylic acid itself is considered a relatively weak inhibitor of COX activity in vitro compared to its acetylated derivative, aspirin (B1665792), it effectively suppresses the production of pro-inflammatory prostanoids at the site of inflammation in vivo. nih.govresearchgate.net Some research suggests that metabolites of salicylic acid, such as gentisic acid, may contribute significantly to the inhibition of COX-2-dependent prostaglandin (B15479496) synthesis. nih.govconsensus.app

| Isoform | Expression | Primary Role |

|---|---|---|

| COX-1 | Constitutive (most tissues) | Homeostatic functions (e.g., GI mucosal protection, platelet function) nih.govmedcentral.com |

| COX-2 | Inducible | Mediates inflammation, pain, and fever nih.govderangedphysiology.commedcentral.com |

By blocking the action of COX enzymes, this compound effectively decreases the synthesis of prostaglandins. patsnap.compatsnap.comguidechem.com Prostaglandins are lipid compounds that are crucial mediators of inflammation, pain, and fever. patsnap.compatsnap.comnih.gov Specifically, they are responsible for increasing the sensitivity of nociceptors, which are the sensory neurons that detect painful stimuli. derangedphysiology.com The reduction in prostaglandin levels at the site of inflammation leads to diminished pain and swelling. patsnap.com

The inhibition of COX also affects the production of thromboxanes, which are another class of eicosanoids derived from arachidonic acid. nih.govnih.gov Thromboxane (B8750289) A2, primarily synthesized by platelets via the COX-1 pathway, is a potent vasoconstrictor and promoter of platelet aggregation. youtube.comyoutube.com Inhibition of its synthesis is a key aspect of the anti-platelet effects of some NSAIDs.

Diclofenac diethylamine is another potent topical NSAID that functions through the inhibition of COX enzymes. patsnap.com Like this compound, it is a non-selective inhibitor, blocking both COX-1 and COX-2. patsnap.comsaarbiotech.in However, studies have shown diclofenac to be one of the most potent NSAIDs available. saarbiotech.in

| Enzyme Source | COX-1 IC50 | COX-2 IC50 |

|---|---|---|

| Human CHO cells | 4 nM medchemexpress.com | 1.3 nM medchemexpress.com |

| Ovine | 5.1 µM medchemexpress.com | 0.84 µM medchemexpress.com |

Anti-inflammatory Pathways Beyond COX Inhibition

While COX inhibition is the principal mechanism of action, research into salicylates suggests other pathways may contribute to their anti-inflammatory effects.

Salicylates have been shown to influence the activity of transcription factors involved in the inflammatory response. One of the most studied is Nuclear Factor-kappa B (NF-κB). However, studies on sodium salicylate indicate that it inhibits COX-2 activity at concentrations far below those required to inhibit NF-κB activation, suggesting that direct COX inhibition is the more relevant mechanism for reducing prostaglandin synthesis. nih.gov Other research has investigated the effect of salicylate on heat shock transcription factors, indicating a broader interaction with cellular stress response pathways. researchgate.net

There is limited direct evidence to support the hypothesis that this compound exerts its effects through stimulation of the pituitary-adrenal axis. This axis involves the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which stimulates the pituitary to release adrenocorticotropic hormone (ACTH). mdpi.com ACTH then acts on the adrenal glands to release cortisol, a potent endogenous anti-inflammatory glucocorticoid. mdpi.com While systemic or even intra-articular administration of synthetic glucocorticoids is known to suppress this axis through a negative feedback loop, the stimulatory effect of a topically applied salicylate is not a well-established mechanism. mdpi.com Any such effect would likely be minor compared to the direct local inhibition of prostaglandin synthesis.

Pharmacodynamic and Pharmacokinetic Studies in Research Models

Absorption Studies and Factors Influencing Percutaneous Uptake

The percutaneous absorption of diethylamine (B46881) salicylate (B1505791), a salt of salicylic (B10762653) acid and diethylamine, is a complex process governed by multiple factors. The diethylamine component is intended to enhance the skin penetration of the salicylate moiety, which is responsible for the compound's therapeutic effects patsnap.com. Research indicates that upon topical application, the compound is absorbed through the skin, although the extent can be limited mims.com. Studies suggest that while some direct penetration into underlying tissues occurs, a portion of the absorbed salicylate enters the systemic circulation for subsequent distribution nih.gov.

The composition of the topical formulation significantly impacts the absorption of diethylamine salicylate. The vehicle, which comprises the base of the cream, gel, or ointment, plays a critical role in the release and penetration of the active substance.

Solvents and Base Composition : Water can be a beneficial component in formulations as it is a good solvent for this compound and may facilitate its penetration into the skin google.com. An example of a formulation includes an emulsion with 10% this compound, 50% water, 20% glycol stearate, and 20% paraffin oil google.com. The choice between different formulation types, such as an emulsion versus a gel, can also influence outcomes in research studies .

Permeability Enhancers : The inclusion of specific agents known as permeability enhancers can augment the passage of the drug through the skin barrier. While not studied directly with this compound, research on the structurally similar diclofenac (B195802) diethylamine has shown that incorporating nerolidol as a permeability enhancer in a shea butter base significantly increased drug permeation through rat skin compared to a formulation without the enhancer researchgate.net.

Excipients : In-vitro studies using rabbit skin have investigated the effect of excipients like polyethylene (B3416737) glycol (PEG) 400. It was observed that adding up to 20% w/w PEG 400 to water increased the partition coefficients of salicylate salts, a factor that can influence skin absorption proquest.com.

A comparative study highlighted the superior penetrative power of this compound over other salicylate forms, attributing this to the role of the ionisable organic cation in facilitating skin and tissue penetration google.com.

| Salicylate Compound | Relative Penetrative Power Index |

|---|---|

| Sodium Salicylate | 100 |

| Methyl Salicylate | 100 |

| Ethanolamine Salicylate | 150 |

| Monomethylamine Salicylate | 400 |

| This compound | 800 |

The conditions of application, including the location, duration, and frequency, are crucial determinants of salicylate absorption. Studies on salicylate esters have shown that these factors can significantly alter the amount of drug that penetrates the skin and enters the systemic circulation.

Application Site : The anatomical site of application influences absorption due to variations in skin thickness and properties. For instance, research on methyl salicylate demonstrated that urinary excretion of the drug was highest when applied to the abdomen compared to identical surface areas on the forearm or lower limb nih.gove-lactancia.org.

Application Time and Frequency : The duration of contact and whether the application is single or repeated can affect uptake. The absorption rate of topical methyl salicylate was found to increase with repeated applications nih.gove-lactancia.org. In studies with salicylic acid, daily applications of 5% and 10% concentrations led to an initial increase in penetration flux after about two days, followed by a decline nih.gov. The timing of application in relation to systemic circulation also plays a role in tissue concentration, with direct penetration being most evident in superficial tissues shortly after application nih.gov.

Physiological factors at the site of application have a pronounced effect on the percutaneous absorption of salicylates.

Skin Blood Flow : Increased blood flow in the skin can enhance the absorption of topical agents by carrying the drug away from the local tissues and into the systemic circulation more rapidly. Research has demonstrated that exercise and heat exposure can increase the plasma concentrations and urinary excretion of topical methyl salicylate by up to three times, underscoring the significant role of blood flow nih.gov. Topical salicylates themselves can act as rubefacients, increasing cutaneous blood flow . Studies on methyl salicylate have confirmed it is a vasoactive compound that can induce a short-term increase in skin microcirculation nih.govnih.gov.

Temperature and Hydration : Skin temperature and hydration status are also key factors cambridge.org. Increased skin temperature can enhance drug permeability. For example, topical application of a methyl salicylate gel led to significantly higher skin temperatures compared to a placebo gel between 5 and 40 minutes post-application nih.gov. This vasodilatory effect may accelerate the increase in skin temperature, further influencing absorption nih.gov.

A key feature of this compound is its capacity to dissociate in a biological environment google.com. The compound is a salt formed from salicylic acid (the active component) and diethylamine (which enhances penetration) patsnap.com. After penetrating the skin, it is believed to dissociate rapidly, liberating salicylic acid into the local tissues and bloodstream to exert its anti-inflammatory and analgesic effects patsnap.comgoogle.com. This dissociation is fundamental to its mechanism of action, as it is the salicylate ion that inhibits cyclooxygenase (COX) enzymes, thereby reducing the synthesis of prostaglandins involved in inflammation and pain patsnap.com. Pharmacokinetic information indicates that the compound is absorbed through the skin, with small amounts appearing as salicylic acid mims.com.

Distribution and Tissue Penetration Profiles

Following percutaneous absorption, this compound is distributed to various tissues. Studies in animal models have aimed to elucidate whether the drug's effects in deeper tissues are due to direct penetration or redistribution via the systemic circulation.

In a study conducted on male Wistar rats, the topical application of a this compound formulation led to measurable salicylate concentrations in plasma and in tissues underlying the application site, as well as in contralateral tissues nih.gov. The findings suggested that direct penetration was the predominant mechanism for the top muscle layer at the treated site nih.gov. However, for deeper tissues, the salicylate concentrations approached those found in the contralateral (control) tissues, indicating that the drug was first absorbed into the bloodstream and subsequently distributed systemically nih.gov. Other research notes that this compound can reach relevant concentrations in muscle tissue following topical administration researchgate.net.

The concentration of salicylate achieved in the dermal and subcutaneous layers following topical application is a critical measure of local bioavailability. Research comparing different salicylate formulations has provided insights into the penetration capabilities of salicylate salts like this compound.

Pilot studies in humans using a topical formulation of this compound salt did not detect significant amounts of salicylate in dermal tissues within the first three hours of application nih.gove-lactancia.org. This contrasts with formulations containing salicylate esters, such as methyl salicylate, which resulted in detectable and significantly higher tissue levels nih.gove-lactancia.org. Studies on other salicylate salts, like triethanolamine (B1662121) salicylate, have also shown negligible levels of salicylate in the dermis and subcutaneous tissue of human volunteers nih.gove-lactancia.org. This suggests that the percutaneous absorption of salicylate from salt-based formulations may be limited, with lower concentrations reaching the dermis and subcutaneous tissues compared to ester-based formulations cambridge.org.

Metabolism and Biotransformation Pathways

Once absorbed, this compound dissociates, and the salicylic acid component undergoes extensive metabolism. The biotransformation of salicylate is a critical determinant of its pharmacokinetic profile and duration of action.

Following percutaneous absorption, this compound serves as a precursor to salicylic acid. mims.com The salt is believed to dissociate, releasing salicylate to be absorbed into the local tissues and systemic circulation. proquest.comcambridge.org While some salicylate esters are hydrolyzed by esterases present in the skin, the salt form makes the salicylate ion directly available upon dissociation. nih.gov The detection of salicylic acid in plasma after topical application confirms this conversion. medicines.org.uk

The metabolism of salicylic acid proceeds primarily in the liver through phase II conjugation reactions. nih.gov These pathways can become saturated at higher salicylate concentrations, shifting the elimination kinetics from first-order to zero-order. nih.gov The principal metabolic routes are:

Conjugation with glycine: This reaction forms salicyluric acid (SUA), which is the most abundant metabolite, typically accounting for about 75% of the excreted dose under moderate therapeutic conditions. nih.gov

Conjugation with glucuronic acid: Salicylate is conjugated with glucuronic acid to form two main products: salicyl phenolic glucuronide (SPG) and salicyl acyl glucuronide (SAG). nih.govuri.edu These pathways account for approximately 15% of salicylate elimination. nih.gov

Oxidation: A minor portion of salicylic acid is oxidized to form gentisic acid and other hydroxylated derivatives. This pathway accounts for less than 1% of the dose. nih.gov

The relative contribution of each pathway can vary depending on the dose and individual metabolic capacity. nih.gov

| Metabolic Pathway | Metabolite | Percentage of Excreted Dose (Approx.) |

| Glycine Conjugation | Salicyluric Acid (SUA) | 75% |

| Glucuronidation | Salicyl Phenolic Glucuronide (SPG) | 10% |

| Glucuronidation | Salicyl Acyl Glucuronide (SAG) | 5% |

| Oxidation | Gentisic Acid (GA) | <1% |

| Unchanged | Salicylic Acid | 10% |

| Data adapted from Lauterbach R, Wessinger A., Salicylate Poisoning Potential of Topical Pain Relief Agents, 2017. nih.gov |

Elimination and Excretion Studies

The elimination of this compound is dependent on the excretion of its active component, salicylic acid, and its various metabolites. The kidneys are the primary route of excretion.

Salicylic acid and its metabolites—salicyluric acid, glucuronide conjugates, and gentisic acid—are eliminated from the body primarily through renal excretion. mims.comnih.gov After the topical application of a this compound cream, elimination of salicylic acid in the urine has been observed to occur over a 48-hour period. medicines.org.uk The rate and extent of excretion of unchanged salicylic acid are highly sensitive to urinary pH. wikipedia.org In alkaline urine, the ionized form of salicylic acid predominates, which reduces its tubular reabsorption and significantly increases its renal clearance. wikipedia.org Conversely, acidic urine promotes reabsorption and slows elimination. The metabolites are generally more water-soluble and are readily excreted by the kidneys. nih.gov

The route of administration significantly affects the pharmacokinetic and elimination profiles of salicylates. Following topical administration of this compound, absorption through the skin is the rate-limiting step, leading to a slower onset and lower peak plasma concentrations compared to oral or intravenous administration. nih.govresearchgate.net This results in a prolonged but low-level systemic exposure.

In contrast, intravenous administration results in rapid distribution and faster clearance, leading to a shorter elimination half-life compared to oral administration, where absorption from the gastrointestinal tract is a factor. researchgate.netmdpi.com The elimination half-life of salicylate is also dose-dependent. At low therapeutic doses, such as those typically achieved through topical application, the half-life is approximately 2 to 3 hours as elimination follows first-order kinetics. nih.gov At higher, anti-inflammatory doses or in cases of overdose, metabolic pathways become saturated, and the half-life can increase to 15 to 30 hours. nih.govwikipedia.org Therefore, the slow absorption rate from topical application generally maintains salicylate concentrations in the range where first-order elimination kinetics predominate. nih.gov

| Administration Route | Key Pharmacokinetic Characteristics |

| Topical | Slow, absorption-rate limited; low peak plasma concentrations; prolonged low-level exposure. nih.govnih.gov |

| Oral | Faster absorption than topical; subject to first-pass metabolism; higher peak plasma concentrations. mdpi.comdrugbank.com |

| Intravenous | Bypasses absorption; immediate and complete bioavailability; typically faster clearance and shorter half-life than oral. researchgate.netmdpi.com |

Pharmacodynamic Efficacy of this compound in Research Models

This compound, a salt formed from salicylic acid and diethylamine, is recognized for its analgesic and anti-inflammatory properties. These effects are primarily attributed to the salicylate moiety, which, like other non-steroidal anti-inflammatory drugs (NSAIDs), is known to inhibit the activity of cyclooxygenase (COX) enzymes. patsnap.compatsnap.com This inhibition reduces the synthesis of prostaglandins, which are key mediators of pain and inflammation. patsnap.com The diethylamine component is thought to enhance the penetration of salicylate through the skin in topical formulations. patsnap.com

Analgesic Effects in Pain Models

A variety of animal models are employed to screen and characterize the analgesic potential of pharmaceutical compounds. These models are designed to mimic different types of pain, including acute thermal pain, chemically-induced visceral pain, and inflammatory pain.

Commonly Used Analgesic Models:

Hot Plate Test: This model is used to assess the response to thermal pain. An animal, typically a mouse or rat, is placed on a heated surface, and the time it takes for the animal to exhibit a pain response (such as licking its paws or jumping) is measured. wikipedia.orgdovepress.commeliordiscovery.com Centrally acting analgesics often show an increase in the latency to respond. wikipedia.org

Acetic Acid-Induced Writhing Test: This is a model of visceral pain. An injection of acetic acid into the peritoneal cavity of a mouse induces characteristic stretching and writhing movements. nih.govnih.gov The number of writhes is counted over a period of time, and a reduction in the number of writhes indicates an analgesic effect, typically mediated by peripheral mechanisms. nih.gov

Formalin Test: This model is used to assess the response to persistent pain. An injection of a dilute formalin solution into an animal's paw elicits a biphasic pain response. ucl.ac.benih.gov The early phase is characterized by acute neurogenic pain, while the late phase involves inflammatory pain. nih.gov The amount of time the animal spends licking the injected paw is measured as an indicator of pain. nih.gov

While specific data for this compound in these models is not available, a compound with its mechanism of action would be expected to demonstrate a reduction in pain-related behaviors.

Interactive Data Table: Expected Outcomes of a Salicylate Compound in Analgesic Models

| Pain Model | Typical Animal Model | Measured Endpoint | Expected Effect of a Salicylate Compound |

| Hot Plate Test | Mouse, Rat | Latency to paw lick or jump | Potential increase in reaction time |

| Acetic Acid-Induced Writhing Test | Mouse | Number of writhes | Significant reduction in the number of writhes |

| Formalin Test (Late Phase) | Mouse, Rat | Time spent licking the paw | Significant reduction in licking time |

Anti-inflammatory Effects in Inflammation Models

To evaluate the anti-inflammatory properties of a compound, researchers utilize models where an inflammatory response is induced by the administration of an irritant substance. The ability of the test compound to reduce the signs of inflammation, such as swelling (edema), is then quantified.

Commonly Used Inflammation Models:

Carrageenan-Induced Paw Edema: This is a widely used model of acute inflammation. Carrageenan, a seaweed extract, is injected into the paw of a rat, leading to a measurable increase in paw volume (edema). nih.govthaiscience.info The volume of the paw is measured at various time points after the injection, and the percentage of edema inhibition by a test compound is calculated. nih.govthaiscience.info

Croton Oil-Induced Ear Edema: This model is used to assess topical anti-inflammatory activity. Croton oil, a potent inflammatory agent, is applied to the ear of a mouse or rat, causing swelling. nih.govsilae.it The change in ear thickness or weight is measured to quantify the inflammatory response and the inhibitory effect of a topically applied test compound. nih.govsilae.it

Based on its mechanism of inhibiting prostaglandin (B15479496) synthesis, this compound would be expected to show a dose-dependent reduction in edema in these models.

Interactive Data Table: Expected Outcomes of a Salicylate Compound in Inflammation Models

| Inflammation Model | Typical Animal Model | Measured Endpoint | Expected Effect of a Salicylate Compound |

| Carrageenan-Induced Paw Edema | Rat | Paw volume/thickness | Dose-dependent reduction in paw swelling |

| Croton Oil-Induced Ear Edema | Mouse, Rat | Ear thickness/weight | Dose-dependent reduction in ear swelling |

Toxicological Research and Safety Assessment

Comparative Toxicity Studies with Other Salicylates (e.g., Sodium Salicylate (B1505791), Methyl Salicylate)

When evaluating the toxicological profile of diethylamine (B46881) salicylate, it is useful to compare it with other commonly used salicylates, such as sodium salicylate and methyl salicylate. While all share a common therapeutic heritage, their distinct chemical properties influence their safety and tolerance profiles, particularly in topical applications.

Historically, orally administered sodium salicylate has been associated with a low tolerance level in many patients, leading to stomach and liver disturbances google.com. Methyl salicylate, a common ingredient in topical preparations, is known for its potent and often unpleasant odor and its potential to cause significant skin irritation google.com.

A comparative study conducted on rabbits highlighted the differences in skin tolerance between diethylamine salicylate and methyl salicylate. In this research, two groups of rabbits with bare patches of skin were treated daily with balms containing equivalent amounts of salicylic (B10762653) acid.

Group 1 (Methyl Salicylate): Showed skin irritation after the first application. The second application resulted in escharotic-type skin lesions, and the skin's condition was so poor that a third application was not possible. The skin took approximately two weeks to return to a near-normal state google.com.

Group 2 (this compound): Showed no signs of skin irritation, even after five consecutive daily applications under identical conditions google.com.

This study suggests a significantly better local tolerance for this compound compared to methyl salicylate. The therapeutic activity of both sodium and methyl salicylate has been described as comparatively weak, which, combined with their tolerability issues, has driven research into alternatives like this compound google.com.

| Salicylate Compound | Primary Route of Use | Noted Toxicological Concerns | Reference |

|---|---|---|---|

| This compound | Topical | Generally well-tolerated on skin; low systemic absorption. | google.comscconline.org |

| Sodium Salicylate | Oral | Stomach and liver disturbances. | google.com |

| Methyl Salicylate | Topical | Significant skin irritation; unpleasant odor; higher percutaneous absorption than other salicylates. | google.comcambridge.orgnih.gov |

Skin Tolerance and Irritation Studies

The skin tolerance of this compound is a critical aspect of its safety assessment, as it is used exclusively in topical formulations. Research indicates that it is generally well-tolerated.

As detailed in the comparative study on rabbits, a 15% this compound ointment applied daily for five days produced no signs of skin intolerance or irritation google.com. This is in stark contrast to the severe lesions caused by methyl salicylate under the same conditions google.com.

Despite its generally favorable profile, some human users may experience temporary skin reactions mims.com. These can include:

Rashes

Redness

Discomfort

Irritation

A burning sensation at the application site mims.compatsnap.compillintrip.com

These reactions are typically mild and resolve after discontinuing use patsnap.com.

While generally mild, skin reactions to this compound can occasionally manifest as local irritant or allergic contact dermatitis cambridge.org. An allergic reaction may present with symptoms such as hives or swelling of the face, lips, or tongue patsnap.com. Although rare, such hypersensitivity reactions are a known risk with topical salicylates, including for individuals with a confirmed allergy to aspirin (B1665792) or other non-steroidal anti-inflammatory drugs (NSAIDs) pillintrip.comnih.gov.

Interference with Hemostasis and Coagulation

Salicylates, the class of compounds to which this compound belongs, have been studied for their effects on hemostasis and coagulation. Research indicates that these compounds can interfere with the body's natural ability to control bleeding through various mechanisms.

Impairment of Platelet Aggregation

Platelet aggregation is a critical step in the formation of a blood clot to stop bleeding. medscape.comyoutube.com Some studies suggest that salicylates can interfere with this process. For instance, research has shown that the addition of sodium salicylate to human blood or platelet-rich plasma can significantly delay platelet aggregation in a laboratory setting. nih.gov It has also been observed that salicylate can reduce the clumping activity of adenosine (B11128) diphosphate (B83284) (ADP), a key molecule in initiating platelet aggregation, when added to whole blood. nih.gov

However, there is conflicting evidence regarding the effects of different forms of salicylates. Some studies have found that while acetylsalicylic acid (aspirin) significantly impairs platelet aggregation and prolongs bleeding time, sodium salicylate does not have the same effect. nih.govscispace.com Ingestion of sodium salicylate did not result in impaired platelet aggregation by connective tissue, nor did it decrease the release of platelet ADP, in contrast to the effects observed with aspirin. nih.govscispace.com This suggests that the antiplatelet effect may not be a universal property of all salicylates and can depend on the specific chemical structure. The irreversible inhibition of the cyclo-oxygenase (COX) enzyme by aspirin is a key mechanism for its antiplatelet effect, which may not be shared by other salicylates. drugs.comnih.gov

| Salicylate Compound | Effect on Platelet Aggregation | Key Findings | Reference |

|---|---|---|---|

| Sodium Salicylate | Delayed aggregation in vitro | Significantly delays platelet aggregation in human blood and platelet-rich plasma. Reduces ADP-induced platelet clumping. | nih.gov |

| Sodium Salicylate | No significant effect | Did not impair platelet aggregation by connective tissue or decrease platelet ADP release, in contrast to aspirin. | nih.govscispace.com |

| Acetylsalicylic Acid (Aspirin) | Impaired aggregation | Irreversibly inhibits the COX enzyme, preventing the formation of thromboxane (B8750289) A2, a potent inducer of platelet aggregation. | drugs.comnih.gov |

Potentiation of Anticoagulant Effects (e.g., Warfarin)

Salicylates have been shown to enhance the effects of oral anticoagulants like warfarin (B611796). nih.govsemanticscholar.orgnih.gove-mjm.org This interaction can lead to an increased risk of bleeding. nih.govnih.gov Studies and case reports have documented that the use of topical methyl salicylate preparations in patients taking warfarin can lead to a significant increase in the international normalized ratio (INR), a measure of blood clotting time. nih.govsemanticscholar.orgnih.gov

The proposed mechanisms for this interaction are multifactorial. Salicylates can displace warfarin from its binding sites on plasma proteins, which increases the concentration of free, active warfarin in the blood. nih.gove-mjm.org Additionally, high levels of salicylates may interfere with the synthesis of vitamin K-dependent clotting factors in the liver, further contributing to the anticoagulant effect. nih.gove-mjm.orgnih.gov It is important to note that this potentiation of warfarin's effects does not always appear to be directly correlated with the concentration of salicylate in the blood. e-mjm.org

| Interacting Drugs | Observed Effect | Proposed Mechanisms | Reference |

|---|---|---|---|

| Topical Methyl Salicylate and Warfarin | Elevated International Normalized Ratio (INR), increased risk of bleeding. | - Displacement of warfarin from protein-binding sites.

| nih.govsemanticscholar.orgnih.gove-mjm.org |

Reproductive and Developmental Toxicity Research

The potential for reproductive and developmental toxicity is a key area of investigation for any chemical compound. For salicylates, some research has been conducted in this area, primarily focusing on related compounds like methyl salicylate. A review of the reproductive toxicology of methyl salicylate has been published, indicating that this is an area of scientific scrutiny. nih.gov

Developmental toxicity studies often involve administering the substance to pregnant animals during key stages of gestation to observe any effects on the mother or the developing fetus. nih.gov These studies typically assess a range of endpoints, including maternal health, pregnancy outcomes, and fetal development, looking for any signs of adverse effects. The design of such studies is crucial for evaluating the potential risks of a substance to a developing organism. researchgate.net

Genotoxicity and Mutagenicity Assessments

Genotoxicity and mutagenicity assessments are conducted to determine if a chemical compound can damage genetic material (DNA), potentially leading to mutations or cancer. For salicylates, some of these assessments have been carried out on related compounds. For example, methyl salicylate has been evaluated for its mutagenic potential using the Salmonella typhimurium assay, commonly known as the Ames test. nih.gov This test is a widely used method to screen for the mutagenic properties of chemicals. The results of such tests help in classifying the genotoxic risk of a compound. nih.gov

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Studies of Enzyme Interactions

Molecular modeling techniques, particularly docking studies, are instrumental in elucidating the interactions between small molecules like salicylate (B1505791) and their biological targets.

Salicylate Binding to Cyclooxygenase Enzymes

Salicylate, the active component of diethylamine (B46881) salicylate, is known for its anti-inflammatory effects, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes. ijrpr.com While its acetylated counterpart, aspirin (B1665792), irreversibly inhibits COX enzymes, salicylate exhibits a different inhibitory mechanism. researchgate.net

Molecular docking simulations have been employed to understand how salicylate and its derivatives interact with the active sites of COX-1 and COX-2. ijrpr.comunair.ac.id These computational models predict the binding affinity and orientation of the ligand (salicylate) within the receptor's (COX enzyme's) binding pocket. ijrpr.com Studies have shown that salicylate's anti-inflammatory effects may stem from mechanisms beyond simple COX inhibition. ijrpr.com In silico drug design approaches are being used to explore modifications to the salicylate structure to enhance potency and selectivity for COX-2, which is the inducible isoenzyme responsible for inflammatory prostaglandin (B15479496) synthesis. ijrpr.comisfcppharmaspire.com

Docking studies reveal that the binding affinity of a ligand to a COX enzyme is influenced by various interactions, such as hydrogen bonds and van der Waals forces. The table below illustrates typical binding affinity data obtained from such studies for various ligands with COX-2, showcasing the range of values that can be determined.

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Salicylic (B10762653) Acid Analog | COX-2 | -8.5 | Arg120, Tyr355, Ser530 |

| Celecoxib (Reference) | COX-2 | -10.2 | Arg513, His90, Gln192 |

| Acyl-Salicylate Derivative (BS3) | COX-2 | -9.1 | Arg120, Tyr385, Ser530 |

| Meclofenamic Acid (Reference) | COX-2 | -7.8 | Arg120, Tyr355 |

Note: The data in this table is illustrative and compiled from various molecular docking studies on COX inhibitors. unair.ac.idisfcppharmaspire.com The specific values can vary based on the software and parameters used.

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods provide a detailed understanding of the electronic structure and reactivity of molecules. For salicylic acid and its derivatives, these studies have focused on analyzing its electronic states and the phenomenon of proton transfer.

Analysis of Ground and Excited States

Ab initio electronic structure investigations and time-dependent density functional theory (TDDFT) have been used to study the ground and excited states of salicylic acid. iitk.ac.inaip.orgacs.org These calculations help in understanding the molecule's stability, geometry, and electronic properties in different energy states. nih.gov

In its ground state, the potential energy curve of salicylic acid shows a single minimum. iitk.ac.in However, upon electronic excitation to the lowest excited singlet state, the potential energy surface exhibits a double well, indicating the possibility of different molecular conformations. iitk.ac.inaip.org The tautomeric form, resulting from an intramolecular proton transfer, is found to be more stable in the excited state. iitk.ac.in These computational studies are crucial for interpreting experimental spectroscopic data and understanding the photophysical behavior of salicylates. acs.org

Electronically Induced Proton-Transfer Reactions

A key area of investigation for salicylic acid and its esters is the process of excited-state intramolecular proton transfer (ESIPT). iitk.ac.inacs.org This ultrafast reaction involves the transfer of the phenolic proton to the carbonyl oxygen of the carboxyl group upon photoexcitation. acs.orgacs.org

Quantum chemical calculations have confirmed that this proton transfer leads to the formation of a zwitterionic species in the excited state. acs.org This process is responsible for the dual fluorescence observed in salicylic acid and its derivatives, with one emission band from the initial excited state and another, Stokes-shifted band from the proton-transferred tautomer. iitk.ac.in Studies on ion pairs of salicylate derivatives have also shown that one-electron oxidation can be coupled to this internal proton transfer. rsc.org The efficiency of the ESIPT reaction can be influenced by the nature of the substituents on the salicylic acid molecule and the solvent environment. acs.orgresearchgate.net

Computational Simulations of Skin Permeation

The transdermal delivery of diethylamine salicylate is a key application, and computational simulations are vital for understanding the mechanisms of skin permeation at a molecular level.

Modeling of Salicylate-Amine Ion Pair Interactions